molecular formula C10H11FN2O2 B1531702 (5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone CAS No. 1564650-87-8

(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Cat. No. B1531702
M. Wt: 210.2 g/mol
InChI Key: VUEYMJUONYRYMC-UHFFFAOYSA-N
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Description

5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone, also known as 5-FPHM, is a synthetic organic compound that has seen increasing use in scientific research. It is a derivative of pyridine, a nitrogen-containing heterocyclic aromatic compound, and is a particularly attractive compound for research due to its properties as a versatile reagent. 5-FPHM has been used in a variety of scientific applications, including as a catalyst and as a building block for complex molecules.

Scientific Research Applications

Fluorinated Compound Synthesis and Reactivity

Research has indicated that fluorinated compounds, similar in structure to "(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone," play a significant role in the development of reagents for selective fluorination processes. For instance, the study by Zupan, Iskra, and Stavber (1995) on the chemistry of organo halogenic molecules highlights the role of reagent structure on transformations of hydroxy-substituted organic molecules with N-F class fluorinating reagents, indicating the potential for creating diverse fluorinated molecules for further applications in medicinal chemistry and material science Zupan, Iskra, & Stavber, 1995.

Antibacterial Activity

The antibacterial properties of pyridonecarboxylic acids, which are structurally related to the compound , were explored by Egawa et al. (1984). This study synthesized and evaluated a series of compounds for their in vitro and in vivo antibacterial activities, highlighting the potential use of these compounds in developing new antibacterial agents Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984.

Boric Acid Ester Intermediates in Organic Synthesis

The synthesis and crystal structure analysis of boric acid ester intermediates, incorporating elements of the compound of interest, have been studied by Huang et al. (2021). These compounds are valuable intermediates in organic synthesis, providing insights into the design and synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021.

Fluorinated Fluorophores Synthesis

The study on the synthesis of fluorinated benzophenones and related compounds by Woydziak, Fu, and Peterson (2012) demonstrates the enhancement of photostability and spectroscopic properties through fluorination. This research could be directly applicable to the development of advanced imaging agents and fluorescent markers in biological research Woydziak, Fu, & Peterson, 2012.

properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-hydroxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-8-3-7(4-12-5-8)10(15)13-2-1-9(14)6-13/h3-5,9,14H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEYMJUONYRYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoropyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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